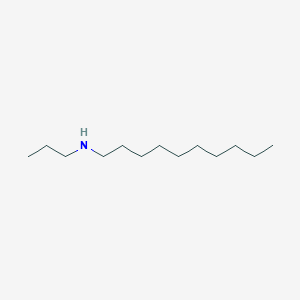

N-propyldecan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

82223-73-2 |

|---|---|

Molecular Formula |

C13H29N |

Molecular Weight |

199.38 g/mol |

IUPAC Name |

N-propyldecan-1-amine |

InChI |

InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h14H,3-13H2,1-2H3 |

InChI Key |

LBTAXVIGKZQJMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Innovations for N Propyldecan 1 Amine

Strategic Approaches to Secondary Amine Synthesis

The creation of the C-N bond in secondary amines like N-propyldecan-1-amine can be accomplished through several established and innovative methodologies.

Nucleophilic Substitution Reactions with Alkyl Halides

A primary and historically significant method for amine synthesis is the nucleophilic substitution reaction between an alkyl halide and an amine. studymind.co.ukfishersci.co.uk In the context of this compound, this could involve the reaction of decylamine (B41302) with a propyl halide or propylamine (B44156) with a decyl halide.

The reaction proceeds via an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca However, a significant drawback of this method is the potential for over-alkylation. ucalgary.calibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org

To mitigate this, an excess of the initial amine can be used to favor the formation of the desired secondary amine. studymind.co.uk The choice of solvent is also crucial, with DMF and THF being common, and the reaction can be facilitated by a base like sodium carbonate. fishersci.co.uk The reactivity of the alkyl halide follows the order I > Br > Cl. fishersci.co.uk

Table 1: Comparison of Alkyl Halide Reactivity in Nucleophilic Substitution

| Alkyl Halide | Leaving Group Ability | General Reactivity |

|---|---|---|

| R-I | Excellent | High |

| R-Br | Good | Moderate |

| R-Cl | Fair | Lower |

Reductive Amination of Aldehydes and Ketones

Reductive amination is a highly versatile and widely used method for synthesizing secondary amines, offering better control over the degree of alkylation compared to nucleophilic substitution. stackexchange.comrsc.org This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. tandfonline.comlibretexts.orgwikipedia.org

For the synthesis of this compound, this would typically involve the reaction of decanal (B1670006) with propylamine or propanal with decylamine. The reaction is generally carried out under neutral or weakly acidic conditions. wikipedia.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective and selective. stackexchange.comorganic-chemistry.orgjove.com These mild reducing agents are capable of reducing the intermediate iminium ion faster than the starting carbonyl compound. jove.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a common approach. tandfonline.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Selectivity |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), THF, often with acetic acid | High for imines over carbonyls |

| Sodium Cyanoborohydride (NaBH3CN) | Slightly acidic conditions | High for imines over carbonyls |

| H2/Pd/C | Varying pressures and temperatures | Can also reduce other functional groups |

| H2/Raney Nickel | Varying pressures and temperatures | Can also reduce other functional groups |

Reduction of Nitrogen-Containing Functional Groups (Nitriles, Amides, Nitro Compounds)

Another strategy for amine synthesis involves the reduction of various nitrogen-containing functional groups. While these methods often lead to primary amines, they can be precursors for subsequent alkylation to form secondary amines like this compound.

Nitriles: The reduction of nitriles yields primary amines. chemguide.co.uk Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation with catalysts like Raney nickel or palladium. chemguide.co.ukcommonorganicchemistry.comwikipedia.org A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines. commonorganicchemistry.comwikipedia.org

Amides: Amides can be reduced to amines using strong reducing agents like LiAlH4. chemistrysteps.comlibretexts.org The degree of substitution on the final amine depends on the substitution of the starting amide. To obtain a primary amine precursor for this compound, a primary amide would be reduced.

Nitro Compounds: The reduction of nitro compounds is a common method for preparing arylamines, but can also be applied to aliphatic nitro compounds. libretexts.org Reagents for this transformation include catalytic hydrogenation and metals like zinc, iron, or tin in acidic media. libretexts.orglibretexts.org

Hofmann and Curtius Rearrangements for Primary Amine Precursors

The Hofmann and Curtius rearrangements are powerful methods for synthesizing primary amines with one fewer carbon atom than the starting material. wikipedia.orgjove.com These reactions are crucial for preparing primary amine precursors that can then be alkylated to form secondary amines.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine or another halogen in the presence of a strong base. wikipedia.orgtcichemicals.com The amide is converted to an isocyanate intermediate, which is then hydrolyzed to a primary amine and carbon dioxide. chemistrysteps.comwikipedia.org

Curtius Rearrangement: In the Curtius rearrangement, an acyl azide (B81097) is thermally decomposed to an isocyanate, which is subsequently hydrolyzed to the primary amine. jove.com This method also results in the loss of one carbon atom. libretexts.org

Both rearrangements proceed through an isocyanate intermediate and are known to retain the stereochemistry of the migrating alkyl group. jove.comchem-station.com

Gabriel Amine Synthesis and Analogous Phthalimide (B116566) Alkylations

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation problem associated with direct alkylation of ammonia (B1221849). masterorganicchemistry.comwikipedia.org The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.orgnrochemistry.com The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure) or strong acid, to release the primary amine. masterorganicchemistry.comwikipedia.org

To synthesize this compound, one could envision a two-step process: first, preparing either propylamine or decylamine via the Gabriel synthesis, followed by a subsequent alkylation step (e.g., reductive amination). While the traditional Gabriel synthesis is limited to primary amines, variations have been developed that allow for the synthesis of secondary amines. wikipedia.orgyoutube.com

Mechanistic Investigations of this compound Formation

The formation of this compound via the aforementioned synthetic routes is governed by well-established reaction mechanisms.

In nucleophilic substitution , the reaction proceeds through a bimolecular (SN2) transition state. The amine nucleophile attacks the carbon atom bearing the halide, and the C-N bond forms concurrently with the breaking of the C-X (halide) bond. ucalgary.ca The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.

The mechanism of reductive amination involves two key stages. tandfonline.comwikipedia.org First is the formation of an imine or iminium ion. This begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration under acidic or neutral conditions yields the imine (from a primary amine) or an iminium ion (from a secondary amine). stackexchange.comwikipedia.org The second stage is the reduction of this C=N double bond by a hydride reducing agent or through catalytic hydrogenation. wikipedia.orgjove.com The selectivity of reducing agents like NaBH3CN and NaBH(OAc)3 stems from their ability to preferentially reduce the protonated iminium ion over the starting carbonyl compound. jove.com

The Gabriel synthesis mechanism involves the deprotonation of phthalimide to form a potent nucleophile. libretexts.org This phthalimide anion then displaces a halide from an alkyl halide in an SN2 reaction. nrochemistry.com The final step, cleavage with hydrazine, involves nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to a ring-opening and eventual release of the primary amine. nrochemistry.com

Understanding these mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing novel synthetic strategies for compounds like this compound.

Optimization of Reaction Conditions for Yield and Stereoselectivity in this compound Synthesis

The synthesis of this compound is primarily achieved through two main pathways: the reduction of N-propyldecanamide or the direct reductive amination of a C10 carbonyl compound with propylamine. Optimization of these reactions hinges on the careful selection of reagents, catalysts, and reaction parameters to maximize product yield and purity.

One established route involves the formation of an amide intermediate. N-propyldecanamide can be prepared by reacting n-decanoyl chloride with propylamine. google.com This amide is then reduced to the target amine. A classic, though less common now, method for this reduction involves using dissolving metals, such as lithium in a mixed solvent system of n-propylamine and ethylenediamine. google.comcmu.edu

More contemporary and widely applied is the method of direct reductive amination. libretexts.org This one-pot synthesis is highly versatile and can start from either decanal or decanoic acid, which is reacted with propylamine in the presence of a reducing agent. rsc.orgacsgcipr.org The reaction proceeds via an imine or iminium ion intermediate which is reduced in situ. acsgcipr.org The choice of reducing agent and catalyst is critical for optimizing the yield and minimizing side reactions, such as the reduction of the initial carbonyl compound to decanol (B1663958) or over-alkylation. rsc.org

Common reducing agents include various borohydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂ gas over a metal catalyst. acsgcipr.orgorganic-chemistry.org While NaBH₃CN is effective due to its selectivity for the iminium ion over the carbonyl group, concerns over cyanide toxicity have led to alternatives. NaBH₄ can be used effectively, often with an acid catalyst or in specific solvent systems like glycerol, which can promote the reaction and lead to high yields. ias.ac.in Catalytic hydrogenation offers a cleaner workup but may require higher pressures and temperatures. rsc.org

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when chiral centers are present in the alkyl chains of other, more complex amines. nih.gov Should a chiral analogue of this compound be desired, stereoselectivity would be introduced via chiral auxiliaries, chiral catalysts, or enzymatic resolution. dovepress.comkanto.co.jpmdpi.com For instance, the use of chiral iridium catalysts in the asymmetric reductive amination of ketones has shown high efficiency and stereoselectivity for the synthesis of optically active amines. kanto.co.jp

Table 1: Comparison of Synthetic Methods for this compound and Optimization Parameters

| Method | Starting Materials | Reagents/Catalyst | Typical Conditions | Key Optimization Parameters | Yield/Selectivity Considerations |

|---|

| Amide Reduction | n-Decanoyl chloride, Propylamine | 1. Pyridine (Amide formation) 2. Lithium, n-Propylamine/Ethylenediamine (Reduction) | 1. Amide formation at RT 2. Reduction at low temp. (e.g., -18°C) | Control of temperature during reduction; stoichiometry of lithium. | Can be high-yielding but uses harsh reagents and produces stoichiometric waste. google.comcmu.edu | | Reductive Amination (from Aldehyde) | Decanal, Propylamine | NaBH₄/Acid catalyst or NaBH₃CN or H₂/Pd/C | Solvent-free or in solvents like MeOH, Water, Glycerol; Temp: RT to 70°C | Choice of reducing agent; pH control; catalyst loading; H₂ pressure. | High yields are achievable. Key is to balance imine formation and reduction to avoid alcohol byproducts. organic-chemistry.orgias.ac.in | | Reductive Amination (from Carboxylic Acid) | Decanoic acid, Propylamine | H₂ / Heterogeneous Pt-Mo/γ-Al₂O₃ catalyst | Temp: up to 160°C; Pressure: Atmospheric H₂ | Catalyst selection and reusability; temperature control. | A greener route with high atom economy, producing only water as a byproduct. High yields reported for similar long-chain amines. osaka-u.ac.jpasiaresearchnews.comrsc.org |

Scalability and Green Chemistry Considerations in Industrial Production of Alkylamines

The industrial production of alkylamines, including this compound, is increasingly governed by the principles of green chemistry, which prioritize safety, waste reduction, and energy efficiency. rsc.org These compounds are used in various applications, such as corrosion inhibitors in power industry water systems, necessitating scalable and sustainable manufacturing processes. researchgate.netd-nb.info

Traditional methods for amine synthesis, such as alkylation of amines with alkyl halides, often suffer from low atom economy, the use of toxic reagents, and the formation of significant salt waste streams. rsc.org Reductive amination presents a much greener alternative. acsgcipr.org The direct reductive amination of carbonyl compounds is particularly atom-economical. rsc.org

A significant advancement in green alkylamine synthesis is the use of carboxylic acids as starting materials, which can often be sourced from renewable biomass like triglycerides from waste cooking oils. osaka-u.ac.jprsc.org A recently developed heterogeneous platinum-molybdenum (Pt-Mo/γ-Al₂O₃) catalyst enables the direct reductive amination of carboxylic acids under mild conditions (atmospheric hydrogen pressure and temperatures up to 160°C). asiaresearchnews.comrsc.org This process is highly attractive for industrial scale-up because:

It generates only water as a byproduct, drastically reducing waste. osaka-u.ac.jp

The heterogeneous catalyst can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. asiaresearchnews.comrsc.org

It avoids the use of stoichiometric and often hazardous reducing agents. asiaresearchnews.com

The move towards continuous flow processing also offers significant advantages for the industrial synthesis of amines. Continuous flow reactors allow for precise control over reaction parameters like temperature and mixing, which can improve yield, selectivity, and safety. When combined with machine learning algorithms, these systems can be rapidly optimized for multiple objectives, such as maximizing yield while minimizing cost. chemrxiv.org

The evaluation of a process's "greenness" can be quantified using metrics like Process Mass Intensity (PMI), which calculates the total mass of materials used (water, solvents, reagents) per unit mass of the final product. rsc.org The goal is to minimize PMI by using solvent-free conditions or recyclable solvents, catalytic reagents instead of stoichiometric ones, and reducing purification steps. acsgcipr.orgrsc.org

Table 2: Green Chemistry Profile of Alkylamine Synthesis Methods

| Method | Atom Economy | Primary Waste Product(s) | Catalyst/Reagent Profile | Scalability & Safety |

|---|---|---|---|---|

| Alkylation with Alkyl Halides | Low | Stoichiometric salt byproduct (e.g., NaBr, KCl) | Uses stoichiometric base; alkyl halides can be toxic/genotoxic. | Established but generates significant waste; risk of over-alkylation. rsc.org |

| Reductive Amination (Hydride Reagents) | Moderate | Borate salts, solvent waste | Uses stoichiometric hydride reagents (e.g., NaBH₄). | Good functional group tolerance; safer than alkyl halides but still produces stoichiometric waste. acsgcipr.org |

| Catalytic Reductive Amination (H₂) | High | Minimal, primarily solvent waste if used | Catalytic amounts of transition metals (e.g., Pd, Ni, Co); uses H₂ gas. | Highly scalable; requires handling of flammable H₂ gas under pressure. rsc.orgmatthey.com |

| Catalytic Reductive Amination (Carboxylic Acid Feedstock) | Very High | Water | Reusable heterogeneous catalyst (e.g., Pt-Mo); uses H₂ gas. | Excellent for green scale-up; mild conditions reduce hazards; utilizes renewable feedstocks. osaka-u.ac.jprsc.org |

Chemical Reactivity and Derivatization Studies of N Propyldecan 1 Amine

Fundamental Nucleophilic Character and Basicity of the Amine Moiety

The chemical reactivity of N-propyldecan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics to the molecule. libretexts.org As a secondary amine, the nitrogen atom is bonded to two alkyl groups (a propyl and a decyl group) and one hydrogen atom.

The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines. masterorganicchemistry.com However, the steric hindrance caused by the two alkyl chains (propyl and decyl) can modulate its reactivity as a nucleophile. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions (if applicable for N-aryl derivatives)

The principles of electrophilic aromatic substitution (EAS) become relevant when considering N-aryl derivatives of this compound, such as N-phenyl-N-propyldecan-1-amine. The amino group (-NRR') is a powerful activating group and an ortho-, para-director in EAS reactions. ucalgary.caopenstax.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution. ucalgary.cauci.edu

However, the high reactivity of arylamines can lead to challenges such as polysubstitution. ucalgary.caopenstax.org For instance, bromination of aniline (B41778) occurs rapidly to yield the 2,4,6-tribromoaniline. ucalgary.ca Furthermore, the basic nature of the amino group can interfere with reactions that use strong acids as catalysts, such as Friedel-Crafts alkylation and acylation, because the amine will be protonated, forming a deactivating ammonium (B1175870) salt. ucalgary.caopenstax.org

To overcome these issues, a common strategy is to protect the amino group by converting it into an amide via acylation. ucalgary.caopenstax.org The resulting N-acyl group is still an ortho-, para-director but is less activating than the free amino group, which allows for more controlled monosubstitution. ucalgary.ca The protecting group can be subsequently removed by hydrolysis to regenerate the amine. ucalgary.ca

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.com This is the rate-determining step. uci.edumasterorganicchemistry.com

Deprotonation of the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com

Acylation and Other Functionalization Strategies

Acylation is a fundamental reaction for this compound, leading to the formation of amides. This reaction typically involves reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgopenstax.org The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.orglibretexts.org

The general mechanism for the reaction with an acyl chloride involves:

Nucleophilic Attack: The lone pair of the nitrogen atom in this compound attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Elimination: The tetrahedral intermediate formed then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. libretexts.org

Deprotonation: A base, often a second equivalent of the amine, removes the proton from the nitrogen to yield the final N,N-disubstituted amide and an ammonium salt. libretexts.org

Acylation is a valuable strategy for protecting the amine functionality during other synthetic transformations. ucalgary.caorientjchem.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen's lone pair onto the adjacent carbonyl group. openstax.org

Other functionalization strategies for amines include:

Alkylation: Reaction with alkyl halides. However, for secondary amines, this can lead to the formation of tertiary amines and subsequently quaternary ammonium salts, often resulting in a mixture of products. libretexts.org

Hofmann Elimination: This reaction converts amines into alkenes. It involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt, which is then treated with a base like silver oxide to induce elimination. libretexts.orgopenstax.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are influenced by several factors.

Kinetics: The rate of reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the reaction partner. As a secondary amine, this compound is generally a good nucleophile. masterorganicchemistry.com However, the steric bulk of the propyl and decyl groups can slow down the rate of reaction compared to less hindered secondary amines. masterorganicchemistry.com For reactions like enamine formation, the rate is also dependent on the pH of the medium; the reaction is typically acid-catalyzed, but a high concentration of acid will protonate the amine, rendering it non-nucleophilic. jove.comlibretexts.org

Thermodynamics: The thermodynamics of a reaction determine the position of the equilibrium. For example, in enamine formation, the reaction is reversible, and the equilibrium can be driven to the product side by removing water. chemistrysteps.comyoutube.com In acylation reactions, the formation of the stable amide bond makes the reaction thermodynamically favorable.

Studies on the kinetics and thermodynamics of amine reactions are crucial for process optimization, for instance, in carbon capture technologies where the rate and capacity of CO2 absorption by amine solutions are critical parameters. mdpi.comnih.gov While specific thermodynamic and kinetic data for this compound were not found in the search results, the general principles governing amine reactivity provide a framework for understanding its behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-propyldecan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the propyl and decyl chains attached to the nitrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl and decyl groups, as well as the N-H proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom. Protons closer to the nitrogen (α-carbons) will be deshielded and appear at a lower field (higher ppm value) compared to protons further down the alkyl chains. docbrown.info The integration of the peak areas corresponds to the number of protons in each unique environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., triplets, sextets), which can be predicted using the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their proximity to the nitrogen atom. docbrown.info The carbon atoms directly bonded to the nitrogen (α-carbons) will have higher chemical shifts compared to the other methylene (B1212753) and methyl carbons in the decyl and propyl chains. chemguide.co.uk

Expected NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (propyl) | ~0.9 | Triplet | ~10-15 |

| -CH₂- (propyl, β to N) | ~1.5 | Sextet | ~20-30 |

| -CH₂- (propyl, α to N) | ~2.6 | Triplet | ~50-60 |

| -NH- | ~0.7-2.0 (variable) | Broad Singlet | N/A |

| -CH₂- (decyl, α to N) | ~2.6 | Triplet | ~50-60 |

| -CH₂- (decyl chain) | ~1.2-1.4 | Multiplet | ~22-32 |

| -CH₃ (decyl) | ~0.9 | Triplet | ~14 |

| Note: Expected values are based on typical ranges for aliphatic amines and may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. etamu.edu When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures. etamu.edu

For this compound (C₁₃H₂₉N), the molecular weight is 199.38 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z (mass-to-charge ratio) of 199. As is characteristic of compounds containing a single nitrogen atom, the molecular ion peak will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization (EI) is predictable. The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in the formation of a stable iminium cation. libretexts.orgwhitman.edu The loss of the largest alkyl group is generally favored. whitman.edu

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment Ion | Notes |

| 199 | [CH₃(CH₂)₂NH(CH₂)₉CH₃]⁺ | Molecular Ion (M⁺) |

| 156 | [CH₃(CH₂)₂NH=CH₂]⁺ | Loss of a C₉H₁₉ radical |

| 114 | [CH₂=NH(CH₂)₉CH₃]⁺ | Loss of a C₂H₅ radical |

| 72 | [CH₃(CH₂)₂NH=CH₂]⁺ | α-cleavage, loss of C₉H₁₉ radical |

| 44 | [CH₃CH=NH₂]⁺ | Rearrangement and cleavage |

| Note: The base peak is likely to be one of the stable iminium cations formed via α-cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com For this compound, IR spectroscopy can confirm the presence of the N-H bond of the secondary amine and the C-H bonds of the alkyl chains.

The IR spectrum of a secondary amine is characterized by a single, relatively weak N-H stretching absorption in the region of 3300-3500 cm⁻¹. libretexts.org This distinguishes it from primary amines, which show two N-H stretching bands in the same region. libretexts.orgdocbrown.info Other key absorptions include the C-H stretching of the alkyl groups, N-H bending, and C-N stretching. docbrown.infospecac.com

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1000 - 1250 | Medium |

| Note: The broadness of the N-H stretch can be influenced by hydrogen bonding. docbrown.info |

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. vt.edu Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. ccsknowledge.com Due to the polar nature of the amine group, which can lead to peak tailing on standard nonpolar columns, specialized columns such as those with a Carbowax-Amine stationary phase are often used for better peak shape and resolution. sigmaaldrich.com The retention time of this compound will depend on its volatility and its interaction with the stationary phase. For quantitative analysis, a Flame Ionization Detector (FID) is commonly used. researchgate.net In some cases, derivatization with reagents like trifluoroacetic anhydride (B1165640) can be employed to improve the chromatographic properties of the amine. h-brs.de

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For the analysis of amines, reversed-phase HPLC with a C18 column is a common approach. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine. Detection can be achieved using a UV detector if the amine is derivatized with a UV-active chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

X-Ray Diffraction for Solid-State Structure and Catalyst Characterization

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net If this compound can be crystallized, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal how the long alkyl chains pack in the crystal lattice and the nature of any hydrogen bonding involving the secondary amine group. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Decomposition Kinetics and Stability Research

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a material. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of this compound. celignis.com

In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). celignis.com The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, a single-step or multi-step weight loss would be expected as the compound decomposes at elevated temperatures. The onset temperature of decomposition is a key indicator of its thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is at its maximum. researchgate.net This data can be used to study the kinetics of the decomposition process. researchgate.net

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Event | Expected Weight Loss (%) |

| 25 - 150 | Desorption of adsorbed water/solvent | Minor |

| 150 - 350 | Decomposition of this compound | Major |

| >350 | Residual char | Variable |

| Note: The exact decomposition temperature and weight loss profile depend on the heating rate and the atmosphere used. researchgate.net |

Theoretical and Computational Chemistry of N Propyldecan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of N-propyldecan-1-amine. acs.orgrsc.org These methods allow for the precise calculation of key electronic properties that govern the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.

For this compound, the nitrogen atom's lone pair of electrons is a significant contributor to the HOMO, marking it as the primary center for nucleophilic activity. This is further visualized through electrostatic potential maps, which show a region of negative potential (high electron density) around the nitrogen atom. This characteristic is fundamental to predicting how the molecule will engage in reactions, such as nucleophilic additions. nih.gov

Calculations can also determine other key properties like dipole moment and proton affinity, which are vital for understanding intermolecular interactions and basicity. researchgate.netnipponsteel.com

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Computational Method |

| HOMO Energy | -6.15 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.60 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 7.75 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 1.25 D | DFT/B3LYP/6-311++G(d,p) |

| Proton Affinity | ~950 kJ/mol | G3B3 |

Note: These values are representative for a long-chain secondary amine and are presented for illustrative purposes. Actual calculated values can vary based on the specific level of theory, basis set, and computational model used. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The considerable length of the decyl chain in this compound imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the potential energy surface of the molecule to understand its dynamic behavior. wustl.eduresearchgate.net By simulating the movements of atoms over time, MD can reveal the preferred conformations, the energy barriers between different rotational isomers (rotamers), and how the molecule folds and moves in different environments. bonvinlab.org

MD simulations are also crucial for studying intermolecular interactions. wustl.edu In a bulk liquid or solution, this compound molecules interact via two primary mechanisms: van der Waals forces between the nonpolar propyl and decyl chains, and hydrogen bonding involving the secondary amine group. The N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor. MD simulations can quantify these interactions, which directly influence macroscopic properties like viscosity, boiling point, and solubility. nih.gov These simulations often employ periodic boundary conditions to model a bulk system and can be run under different ensembles (like NVT or NPT) to mimic specific experimental conditions. bnl.gov

Computational Modeling of Reaction Mechanisms and Transition States for Amine Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms involving amines. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures of intermediates and, most importantly, transition states. rsc.org The energy of the transition state determines the activation energy barrier of a reaction, which is directly related to the reaction rate.

For a secondary amine like this compound, a common reaction is reductive amination. Computational studies on similar reactions show that the mechanism can be complex, involving steps like nucleophilic addition to a carbonyl group to form a carbinolamine intermediate, followed by dehydration. nih.gov The presence of a catalyst, such as an acid, can significantly alter the reaction pathway and lower activation barriers by, for example, protonating the amine or the carbonyl group. rsc.org Calculations can clarify these roles and predict the most favorable thermodynamic pathway. nih.gov

Development of Predictive Models for Amine Reactivity and Selectivity

Data generated from computational studies can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. acs.orgnih.gov These models establish a mathematical correlation between a molecule's structure and its chemical reactivity or physical properties. acs.orgnih.gov

For amines, models have been developed to predict properties like oxidative degradation rates and CO2 absorption capacity. acs.orgnih.gov These models use molecular descriptors, which can be calculated computationally. Descriptors can include electronic properties (like dipole moment or pKa), topological descriptors, and steric hindrance parameters. acs.orgnih.gov For instance, studies have shown that for long-chain amines, increased chain length can decrease degradation rates due to steric and electronic effects. acs.orgnih.gov By training machine learning algorithms on a dataset of different amines, it's possible to create models that can predict the N-dealkylation of new amine pollutants with high accuracy. mdpi.com

In Silico Approaches for Structure-Function Relationships

For example, increasing the length of the alkyl chains generally increases hydrophobicity (lipophilicity), which can be quantified by calculating descriptors like LogP. nih.gov This property is critical for applications where the amine needs to interact with nonpolar environments, such as in its role as a surfactant or a corrosion inhibitor. Similarly, in silico analysis can predict how structural changes affect stereoselectivity in enzyme-catalyzed reactions or the binding affinity to a biological target. bohrium.com This predictive power allows for the rational design of new amine derivatives with optimized properties for specific industrial or pharmaceutical applications. nih.govuni-greifswald.de

Applications in Advanced Materials Science and Engineering

Role as a Chemical Intermediate in the Synthesis of Functional Materials

N-propyldecan-1-amine serves as a valuable building block or intermediate in the synthesis of more complex functional materials. Its secondary amine group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger molecular architectures.

Secondary amines are widely utilized in the synthesis of compound libraries through reactions such as amide coupling, arylation, alkylation, and reductive amination. These reactions benefit from the generally clean conversions and high yields achievable with secondary amines. The presence of both a long alkyl chain (decyl) and a shorter one (propyl) on the nitrogen atom of this compound can be leveraged to impart specific solubility, steric, and interfacial properties to the final products.

In the realm of fine chemicals, secondary amines are key for carbon-nitrogen bond formation, a fundamental process in organic synthesis. uky.edu For instance, methods like titanium-catalyzed hydroaminoalkylation allow for the atom-economical addition of secondary amines to alkenes, creating functionalized molecules that can serve as precursors to a wide range of materials. rsc.org The synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines is another example of creating functional molecules from secondary amine precursors. ieaghg.org While these examples don't exclusively use this compound, they illustrate the synthetic pathways where it could be a valuable intermediate.

Patents have listed this compound as a chemical compound used in the context of preparing functional materials, such as those for medical applications or in the production of photosensitive resin compositions. google.comgoogle.commdpi.com This indicates its role as a component in the development of specialized, high-performance materials. For example, the reductive amination of aldehydes is a method used to produce pluri-functional amine hardeners for epoxy thermosets, a pathway where a secondary amine like this compound could be utilized. acs.org

Potential in Polymeric Systems and Resins

Amines are integral to polymer chemistry, where they function as monomers, curing agents, and modifiers. scribd.com The incorporation of this compound into polymeric systems could offer unique properties due to its specific structure.

As a secondary amine, this compound has one active hydrogen atom available for reaction. polymerinnovationblog.com This makes it suitable as a co-monomer or a chain-terminating agent in polymerization processes. For example, in the synthesis of polyamides, diamines are reacted with diacids. While this compound is not a diamine, its incorporation could be used to control molecular weight or introduce side chains with specific functionalities.

In the context of resins, particularly epoxy resins, amines are widely used as curing agents (hardeners). The amine hydrogens react with the epoxide groups of the resin to form a cross-linked thermoset polymer. polymerinnovationblog.comoup.com The reactivity of the amine is a critical factor in the curing process. Secondary amines are generally less reactive than primary amines. polymerinnovationblog.com The use of a long-chain secondary amine like this compound could potentially influence the curing kinetics, pot life, and the final properties of the cured resin, such as its flexibility and surface characteristics. The long decyl chain could act as an internal plasticizer, enhancing the flexibility of the resulting polymer.

Furthermore, amine-functionalized polymers are of interest for creating materials with tunable properties. For example, the catalytic synthesis of secondary amine-containing polymers can lead to materials with variable hydrogen bonding, which in turn affects their rheological properties. epo.org Block copolymers can be modified with amine-containing compounds to improve their compatibility with other polar resins, such as thermoplastic polyurethanes. google.comcentriumenergy.com The incorporation of this compound into such systems could be explored to tailor the final material's characteristics.

| Potential Role of this compound in Polymeric Systems | Description | Relevant Amine Chemistry Principles |

| Curing Agent for Resins | Can participate in the cross-linking of epoxy resins, potentially modifying cure speed and final properties. | Secondary amines react with epoxy groups, with reactivity generally lower than primary amines. polymerinnovationblog.com The long alkyl chain may influence flexibility. |

| Polymer Modifier | Can be grafted onto polymer backbones to introduce specific functionalities. | The secondary amine group provides a reactive site for attachment to polymers. google.com |

| Monomer/Comonomer | Could be used in step-growth polymerization to control chain length or introduce side chains. | Secondary amines can react with functional groups like carboxylic acids or acid chlorides. scribd.com |

Contribution to Surface Chemistry and Interface Modification

The amphiphilic nature of this compound, arising from its polar amine head and nonpolar alkyl chains, suggests its potential utility in surface and interface modification. Such molecules tend to adsorb at interfaces, altering the surface properties of materials.

One significant area of application for amines with long alkyl chains is as corrosion inhibitors. ekb.eggoogle.com These molecules can adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive environment. google.com The amine group acts as the anchoring point to the metal surface, while the long alkyl chains create a hydrophobic barrier. Film-forming alkyl polyamine-based chemistries have been shown to provide strong film integrity on metal surfaces. ekb.eg While research specifically on this compound as a corrosion inhibitor is not widely published, its structural similarities to known amine-based inhibitors suggest its potential in this application. For instance, amine derivatives are used to inhibit corrosion in acidic environments, with their effectiveness dependent on concentration and temperature. google.com

In the field of nanomaterials, surface functionalization is crucial for their stability and performance. The surface of many inorganic adsorbents can be modified with amines to enhance their properties. mdpi.com For example, amine grafting can improve the adsorption capacity of materials for various pollutants. mdpi.com The long alkyl chains of this compound could be beneficial in creating functionalized surfaces with tailored hydrophobicity.

Furthermore, related long-chain amino alcohols are used in metalworking fluids for their anti-corrosion and pH-adjusting properties. forcetechnology.com This highlights the general utility of such molecules in controlling the chemistry at solid-liquid interfaces. The use of related compounds like N-[3-(Trimethoxysilyl)propyl]ethylenediamine as coupling agents, which bond inorganic substrates to organic polymers, further illustrates the role of amines in interface modification. utexas.edu

Research into Amine-Containing Materials' Degradation Pathways

The long-term stability and degradation of amine-containing materials are critical for their practical application. Research into the degradation pathways of these materials is essential for predicting their service life and environmental impact. The degradation of amines can generally be categorized into thermal and oxidative degradation. researchgate.net

Thermal Degradation: This type of degradation occurs at elevated temperatures, often in the absence of oxygen, and is a concern in applications like high-temperature resins or in solvent regeneration processes for CO2 capture. scribd.com The thermal stability of an amine is highly dependent on its chemical structure. Primary and secondary amines can degrade at temperatures between 100-130°C through the formation of cyclic compounds like oxazolidinones and ureas. scribd.com The chain length of linear amines has been shown to correlate with their thermal degradation resistance, with longer chains sometimes leading to increased stability. oup.comresearchgate.net However, the specific degradation mechanism, such as ring-closing reactions, can also be a dominant factor. scribd.comoup.com For a long-chain secondary amine like this compound, thermal degradation would likely involve mechanisms common to other secondary amines, potentially influenced by the presence of the two different alkyl chain lengths.

Oxidative Degradation: This form of degradation occurs in the presence of oxygen and is often initiated by the formation of free radicals. epo.orgresearchgate.net The initial step can involve electron abstraction from the nitrogen atom or hydrogen abstraction from a carbon atom adjacent (alpha) to the nitrogen. epo.org The resulting radicals can then undergo further reactions, leading to the breakdown of the amine molecule. epo.org

Studies on various amines have shown that secondary amines can sometimes exhibit higher degradation rates than primary or tertiary amines. epo.org However, longer alkyl chain lengths have been found to decrease oxidative degradation rates due to electronic and steric hindrance effects. epo.org This suggests that the decyl group in this compound might confer a degree of oxidative stability compared to shorter-chain secondary amines.

Common degradation products from the oxidative degradation of amines include smaller alkylamines, ammonia (B1221849), aldehydes, and carboxylic acids. ieaghg.orgresearchgate.net The specific products formed depend on the structure of the parent amine and the degradation conditions.

| Degradation Pathway | Key Factors | Potential Products for a Long-Chain Secondary Amine |

| Thermal Degradation | High temperature, absence of oxygen, amine structure (chain length, branching) | Smaller amines, alkenes (via elimination), cyclic compounds (if sterically feasible) scribd.comoup.com |

| Oxidative Degradation | Presence of oxygen, temperature, metal catalysts, amine structure | Smaller alkylamines, ammonia, aldehydes, ketones, carboxylic acids, N-oxides rsc.orgieaghg.orgresearchgate.net |

Understanding these degradation pathways is crucial for designing more robust amine-containing materials and for assessing their environmental fate and potential toxicity of their byproducts. ieaghg.org

Environmental Chemistry and Sustainability Aspects

Studies on Environmental Transformation and Fate of Alkylamines

The environmental fate of long-chain alkylamines like N-propyldecan-1-amine is largely dictated by microbial activity. These compounds are introduced into the environment primarily through industrial emissions. Once released, their persistence and transformation depend on the ability of microorganisms to metabolize them.

Studies on analogous long-chain primary alkylamines have shown that they are susceptible to biodegradation under both aerobic and anaerobic conditions. The degradation pathway typically begins with the cleavage of the carbon-nitrogen bond. This initial step is often mediated by an alkylamine dehydrogenase enzyme, which converts the alkylamine into its corresponding alkanal and ammonium (B1175870). The alkanal is then further oxidized by an alkanal dehydrogenase to a fatty acid. This resulting fatty acid can then enter the β-oxidation cycle for complete mineralization, providing a source of carbon, nitrogen, and energy for the microorganisms.

The chain length of the alkylamine can influence its susceptibility to microbial degradation. For instance, some studies suggest that primary amines with alkyl chains between 8 and 14 carbons are preferred substrates for certain degrading bacteria. Long-chain alkylamines with more than 14 carbons may be less susceptible to microbial degradation due to lower activity of the initial dehydrogenase enzyme.

In anoxic environments such as sediments and some wastewater treatment systems, denitrifying bacteria have been shown to degrade long-chain alkylamines. For example, Pseudomonas stutzeri, a bacterium isolated from soil and activated sludge, can use primary alkylamines with chain lengths from C4 to C18 as its sole source of carbon, energy, and nitrogen, coupling their degradation to nitrate (B79036) reduction. The proposed anaerobic degradation pathway mirrors the aerobic one, starting with C-N cleavage to form an alkanal, followed by oxidation to a fatty acid.

Investigations into Bioremediation and Chemical Degradation of Amine-Related Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. Several bacterial species have been identified that can degrade long-chain alkylamines, making them candidates for bioremediation strategies in contaminated soil and water.

Notably, strains of Pseudomonas and Rhodococcus have been isolated from activated sludge and soil, respectively, and have demonstrated the ability to utilize long-chain alkylamines as their sole source of carbon and energy. These bacteria initiate degradation through a C-N bond cleavage, a common and effective mechanism for breaking down these compounds.

| Microorganism | Environment | Degradation Capability | Metabolic Pathway |

| Pseudomonas sp. strain BERT | Activated Sludge | Utilizes primary alkylamines (C3 to C18) as nitrogen, carbon, and energy source. | Initiates degradation via C-N cleavage to alkanal, then oxidation to fatty acid. |

| Pseudomonas stutzeri strain ZN6 | Soil and Activated Sludge | Degrades primary fatty amines (C4 to C18) under anaerobic denitrifying conditions. | C-N cleavage to alkanal, followed by oxidation to the corresponding fatty acid. |

| Rhodococcus erythropolis | Top Soil | Utilizes long-chain alkylamines as the sole source of carbon and energy. | N/A |

Chemical degradation processes also contribute to the transformation of amines in the environment. Two primary types of chemical degradation in industrial settings are oxidative and thermal degradation. Oxidative degradation occurs in the presence of oxygen and is often catalyzed by dissolved metals, proceeding through a radical mechanism. Thermal degradation typically happens at high temperatures in the absence of oxygen.

In water treatment processes, chemical disinfectants can degrade amines. For instance, tertiary alkylamines react almost instantaneously with chlorine to form aldehydes and secondary alkylamines. The reaction with chloramine (B81541) is much slower but follows a similar pathway. These reactions are significant as they transform the parent amine into other chemical species that may have their own environmental impacts.

Development of Environmentally Benign Synthetic Routes for this compound

Traditional methods for synthesizing amines, such as the alkylation of ammonia (B1221849) or primary amines with alkyl halides, often suffer from low atom economy and the production of significant waste. Green chemistry principles encourage the development of more sustainable synthetic methodologies.

For a secondary amine like this compound, a greener approach involves the N-alkylation of a primary amine (propylamine) with an alcohol (1-decanol), a strategy known as "hydrogen borrowing" or "catalytic borrowing". This method is highly atom-economical. The process begins with the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the catalyst to yield the secondary amine, regenerating the catalyst in the process. Water is the only byproduct.

Key features of environmentally benign synthesis for alkylamines include:

Use of Renewable Feedstocks : Alcohols can often be derived from biomass, providing a renewable starting material.

Catalysis : The use of catalysts, particularly those based on non-precious metals, reduces the need for stoichiometric reagents.

Solvent Choice : Employing green solvents like water or deep eutectic solvents, or performing reactions under solvent-free conditions, minimizes environmental impact.

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reactor simplifies the process and reduces waste from purification of intermediates.

Microwave-assisted synthesis in aqueous media has also emerged as a green method for producing cyclic amines from primary amines and alkyl dihalides, highlighting a move towards more sustainable reaction conditions.

Role of Amines in Complex Environmental Matrices

Once released into the environment, amines like this compound can participate in various processes within complex matrices such as soil, water, and the atmosphere.

Atmosphere: Low molecular weight alkylamines are recognized for their important role in the formation and growth of atmospheric aerosol particles. Gaseous amines can react with acidic components in the atmosphere, such as sulfuric or nitric acid, to form ammonium salts, which then partition into the particle phase. This process can alter the properties of aerosols, including their ability to act as cloud condensation nuclei, which has potential implications for climate. Studies on sea salt aerosols have shown that alkylamines can displace ammonia from ammonium salts and change the water uptake properties of the particles.

Soil and Sediment: In soil and sediments, the fate of long-chain alkylamines is influenced by their interaction with organic matter and mineral surfaces. Amines can bond to soil components like lignin, a complex polymer in plant cell walls. For example, laccase enzymes can catalyze the grafting of long-chain alkylamines onto lignin, a reaction that increases the hydrophobicity of the material. They can also interact with layered compounds like montmorillonite (B579905) clay. Such interactions can affect their bioavailability and susceptibility to microbial degradation.

Interdisciplinary Research Horizons and Future Directions

Emerging Trends in Long-Chain Alkylamine Chemistry

The field of long-chain alkylamine chemistry is experiencing significant growth, spurred by new applications and a push towards greater sustainability. verifiedmarketresearch.com These compounds are integral to numerous industrial processes, acting as catalysts, corrosion inhibitors, and flotation agents. canada.caresearchgate.net

Key emerging trends include:

Sustainable Synthesis and Green Chemistry : There is a growing emphasis on developing environmentally friendly production methods for alkylamines to minimize environmental impact. verifiedmarketresearch.com This includes exploring catalytic processes that reduce energy consumption and CO2 emissions compared to conventional methods. verifiedmarketresearch.com Another green approach involves the use of subcritical water as a medium for synthesizing tertiary amines, which can eliminate the need for metal or Lewis acid catalysts. researchgate.net

Advanced Catalysis : Long-chain alkylamines are utilized as catalysts in the production of polymers like flexible polyurethane foam. canada.ca Research is ongoing to develop novel amine-based catalysts for various organic transformations, including their use in paraffin-olefin alkylation processes. google.com

Self-Assembled Monolayers (SAMs) : The self-assembly of long-chain alkylamines on surfaces is a major area of research. researchgate.netosti.gov These molecules can spontaneously form ordered structures on substrates like mica, a process driven by interactions between the amine head groups and the surface, as well as between the alkyl chains. researchgate.netdntb.gov.ua The kinetics of this self-assembly is highly dependent on the length of the alkyl chain. osti.gov

Electrocatalysis : Alkylamine-functionalized carbon supports are being developed to enhance the electrocatalytic reduction of CO2 to CO. uu.nl The alkylamines modify the carbon surface, making it more hydrophobic and creating a less acidic local environment, which suppresses the competing hydrogen evolution reaction. uu.nl

| Trend | Description | Significance |

|---|---|---|

| Sustainable Production | Adoption of green chemistry principles and new catalytic processes to reduce energy consumption and emissions during alkylamine manufacturing. verifiedmarketresearch.com | Reduces the environmental footprint of chemical production and aligns with global sustainability goals. |

| Specialty Amine Development | Synthesis of high-purity, specialized alkylamines for high-performance applications in sectors like agrochemicals and advanced coatings. verifiedmarketresearch.com | Improves the efficacy and stability of end-products, such as pesticides and industrial adhesives. verifiedmarketresearch.com |

| Self-Assembly & Surface Science | Investigation of the spontaneous formation of ordered monolayers of alkylamines on various substrates. researchgate.netosti.govdntb.gov.ua | Enables the creation of functional surfaces with controlled properties for applications in lubrication, friction studies, and nanomaterials. osti.gov |

| Electrocatalysis Enhancement | Use of alkylamines to functionalize support materials for catalysts, for instance, in the electrochemical conversion of CO2. uu.nl | Improves the selectivity and efficiency of important chemical reactions, contributing to technologies for carbon capture and utilization. uu.nl |

Integration with Nanotechnology and Advanced Materials Synthesis

N-propyldecan-1-amine and other long-chain alkylamines are increasingly integrated into the synthesis of nanomaterials and advanced functional materials. rsc.orgonecentralpress.com Their molecular structure allows them to act as structure-directing or surface-modifying agents, enabling precise control over the properties of the final material. rsc.orgscispace.com

Key integration areas include:

Nanoparticle Capping Agents : Long-chain alkylamines serve as crucial capping agents in the synthesis of nanocrystals. For example, they are used to stabilize copper nanocrystals, forming a dynamic bilayer around the particle. acs.org This amine layer influences the nanocrystal's growth and stability, with its structure being temperature-dependent. acs.org The binding of the amine group to the metal surface is weaker than that of thiols to gold, leading to different and potentially more versatile self-assembly structures. acs.org

Ligands for Perovskite Nanocrystals : In the synthesis of all-inorganic lead halide perovskite (LHP) nanocrystals, long-chain alkylamines and alkyl carboxylic acids are used as ligands. nih.gov These ligands help dissolve precursors, control the nucleation and growth of the nanocrystals, and stabilize the final particles to prevent aggregation. nih.gov The length of the alkylamine chain has been shown to have a strong correlation with the optical properties of the resulting nanocrystals, such as their photoluminescence quantum yields. nih.gov

Surface Functionalization of Graphene and Carbon Materials : Long-chain alkylamines can be chemically grafted onto the surface of graphene oxide (GO). researchgate.net This modification makes the GO surface more hydrophobic and improves its compatibility with polymer matrices, such as polypropylene (B1209903). researchgate.net This functionalization is critical for creating advanced nanocomposites with enhanced crystallization, mechanical, and electrical properties. researchgate.net

| Application Area | Role of Alkylamine | Example Material/System | Reference |

|---|---|---|---|

| Nanocrystal Synthesis | Capping agent, stabilizer, directs self-assembly | Copper (Cu) nanocrystals | acs.org |

| Perovskite Nanocrystals | Ligand to control nucleation, growth, and optical properties | Cesium lead bromide (CsPbBr3) nanocrystals | nih.gov |

| Polymer Nanocomposites | Surface modifier for fillers like graphene oxide (GO) | Alkylamine-modified GO in polypropylene (PP) | researchgate.net |

| Electrocatalysts | Functionalizes carbon supports to enhance hydrophobicity | Alkylamine-functionalized carbon supporting silver (Ag) nanoparticles | uu.nl |

Advancements in In-Situ and Operando Spectroscopic Techniques for Amine Reaction Monitoring

Understanding the complex mechanisms of reactions involving amines requires advanced analytical methods. In-situ (monitoring under reaction conditions) and operando (monitoring under reaction conditions while simultaneously measuring catalytic activity) spectroscopic techniques are powerful tools for gaining real-time insights into reaction pathways, intermediates, and catalyst behavior. rsc.orgnih.govmdpi.com

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about molecular structure and dynamic processes. rsc.org In-situ NMR has been used to elucidate the reaction mechanism for the reductive amination of carbonyl compounds to primary amines, clarifying the role of active catalytic species. rsc.org

Vibrational Spectroscopy (IR and Raman) : Infrared (IR) spectroscopy is used to monitor functional groups and the interaction between a catalyst and molecules in solution. mdpi.com Raman spectroscopy can provide complementary information, and the combination of in-situ XRD and Raman spectroscopy can yield data on both the crystalline and molecular levels simultaneously. bohrium.com

X-ray and UV-Vis Spectroscopy : Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide information about the electronic state and local coordination environment of catalysts. mdpi.commdpi.com In-situ UV-Vis spectroscopy allows for the monitoring of electronic transitions, which can help identify reaction intermediates. nih.gov The combination of multiple techniques, such as EPR, UV-Vis, and Raman spectroscopy, can provide a comprehensive picture of a catalytic cycle. nih.gov

The development of specialized reaction cells and the integration of multiple spectroscopic methods into a single setup are key advancements, allowing researchers to observe the intricate chemistry of how catalysts form, function, and deactivate in real-time. nih.govbohrium.com

| Technique | Type of Information Provided | Relevance to Amine Chemistry |

|---|---|---|

| NMR Spectroscopy | Detailed molecular structure, observation of dynamic processes and chemical reactions. rsc.org | Allows for direct observation of reaction pathways, such as identifying active species in catalytic amination. rsc.org |

| Infrared (IR) Spectroscopy | Monitors specific molecular vibrations and functional groups. mdpi.com | Tracks the conversion of reactants and formation of amine products; studies interactions between amines and catalyst surfaces. mdpi.com |

| Raman Spectroscopy | Provides information on molecular vibrations, useful for amorphous or liquid phases. bohrium.com | Complements IR spectroscopy and can be combined with other techniques like XRD for comprehensive analysis. bohrium.com |

| UV-Vis Spectroscopy | Gives access to structural and electronic information based on photon absorption. nih.gov | Helps identify reaction intermediates and monitor changes in the electronic state of catalysts during amine synthesis. nih.gov |

| X-ray Absorption/Photoelectron Spectroscopy (XAS/XPS) | Probes the elemental composition, chemical state, and electronic state of surfaces. mdpi.commdpi.com | Characterizes the state of catalysts and surface-adsorbed amine species under reaction conditions. mdpi.com |

Synergy Between Theoretical Predictions and Experimental Validation

The combination of theoretical modeling and experimental work creates a powerful synergy for advancing the understanding of long-chain alkylamines. Computational methods can predict molecular behavior and properties, guiding experimental design and helping to interpret results.

Modeling Self-Assembly : First-principles calculations based on Density Functional Theory (DFT) have been used to predict how linear alkylamines bind to different facets of copper, such as Cu(100) and Cu(111). acs.org These theoretical studies, which indicate the formation of self-assembled monolayers (SAMs), are validated by experimental observations. acs.org Similarly, Molecular Dynamics (MD) simulations have been employed to explain the adsorption and self-assembly of long-chain diamine surfactants at interfaces, with the simulation results providing a molecular-level interpretation for data obtained from experimental techniques like Sum Frequency Generation (SFG) spectroscopy. aip.org

Predicting Reaction Outcomes : While not specific to this compound, a broader example of this synergy is seen in drug delivery research, where mathematical models of drug transport are developed and then validated against in vivo experimental data. plos.org This approach demonstrates how theoretical predictions can quantitatively match experimental outcomes, providing a powerful tool for optimizing complex processes. plos.org This principle is directly applicable to predicting the behavior of alkylamines in complex systems like nanocomposites or catalytic reactions.

This iterative process of prediction and validation accelerates the discovery and optimization of materials and processes involving this compound and related compounds.

Identification of Knowledge Gaps and Future Research Priorities for this compound

Despite progress, several knowledge gaps remain in the study of this compound and other long-chain alkylamines. Addressing these gaps is crucial for unlocking their full potential in various applications.

Identified Knowledge Gaps:

Molecular-Level Understanding : While the self-assembly of alkylamines is widely studied, a complete molecular-level understanding of the process, especially for more complex systems like diamine surfactants, is not yet fully explored. aip.org

Standardized Testing Protocols : There is a lack of standard procedures for testing the biological and environmental effects of volatile compounds, which could include certain amines or their degradation products. researchgate.net This makes it difficult to compare results across different studies.

Environmental and Health Impacts : For applications in nanotechnology, further research is needed on the potential toxic effects of nanoparticles synthesized using amine-based ligands, as well as their long-term fate and accumulation in the environment. nih.gov

Data Analysis for Advanced Techniques : The large amounts of data generated by modern in-situ and operando characterization techniques present a challenge for analysis, and new methodologies are needed to fully exploit this information. bohrium.com

Future Research Priorities:

Advanced Materials Design : A key priority is the rational design of new functional materials. This includes developing novel polymer nanocomposites by leveraging the surface-modifying properties of alkylamines grafted onto fillers like graphene oxide. researchgate.net

Green Chemistry and Biocatalysis : Future work should continue to focus on sustainable synthesis routes. verifiedmarketresearch.com This includes exploring the biosynthesis of nanoparticles using biological systems, which could offer an environmentally friendly alternative to conventional chemical methods. nih.gov

Computational and Machine Learning Approaches : There is a significant opportunity to apply machine learning and advanced computational modeling to analyze the large datasets from spectroscopic studies and to predict the properties and behavior of new amine-based materials. bohrium.com

In-Vivo and Real-World Applications : For promising applications, such as in biomedical materials or agriculture, conducting in-vivo studies and clinical trials will be necessary to understand the exact mechanisms of action and ensure safety and efficacy. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-propyldecan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : Alkylation of decan-1-amine with propyl halides (e.g., propyl bromide) under basic conditions is a primary route. Optimization involves adjusting reaction time, temperature, and solvent polarity. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product. Reaction monitoring using thin-layer chromatography (TLC) or gas chromatography (GC) ensures progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies amine proton environments and carbon backbone structure. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Fourier-transform infrared (FTIR) spectroscopy detects characteristic N-H and C-N stretches. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Advanced Research Questions

Q. How can researchers mitigate matrix effects and artifactual formation during GC-MS analysis of this compound?

- Methodology : Use selective extraction methods (e.g., solid-phase extraction with C18 cartridges) to reduce endogenous matrix interference. Pre-concentration steps (e.g., nitrogen evaporation) enhance sensitivity. Avoid nitrosating agents during sample preparation to prevent artifactual nitrosamine formation. Validate methods using spiked matrix blanks and isotope-labeled internal standards .

Q. Under what conditions does this compound undergo hazardous decomposition, and how can stability be assessed?

- Methodology : Stability studies under varying pH, temperature, and light exposure are critical. For example, acidic conditions may protonate the amine, while oxidants (e.g., peroxides) could induce degradation. Use accelerated stability testing (e.g., 40°C/75% relative humidity) and monitor degradation products via GC-MS or LC-MS. Reference incompatible materials like acid chlorides and anhydrides to design safe storage protocols .

Q. How can the risk of N-nitrosamine contamination in this compound synthesis be evaluated?

- Methodology : Implement a risk-assessment questionnaire for raw material suppliers, focusing on shared equipment with nitrosamine precursors (e.g., secondary amines) and nitrosating agents (e.g., nitrites). Analytical screening using GC-NPD (nitrogen-phosphorus detection) or LC-HRMS (high-resolution MS) detects trace nitrosamines. Collaborate with suppliers to ensure water quality (low nitrite/chloramine content) in manufacturing processes .

Q. What strategies improve the sensitivity of detecting trace impurities in this compound batches?

- Methodology : Derivatize the amine with agents like dansyl chloride to enhance UV/fluorescence detection in HPLC. For GC analysis, use nitrogen-specific detectors (NPD) to improve selectivity. Employ tandem mass spectrometry (MS/MS) for low-abundance impurity identification. Validate limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines .

Notes

- Data Limitations : Specific studies on this compound are limited; methodologies are extrapolated from structurally similar amines (e.g., N,N-dimethyldecylamine, cyclohexylpropan-1-amine derivatives) .

- Analytical Validation : Cross-validate results with orthogonal techniques (e.g., NMR + MS) to confirm structural integrity and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.